Methyl 3-(4-bromomethyl)cinnamate
Overview
Description
Methyl 3-(4-bromomethyl)cinnamate: is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of cinnamic acid, where the hydrogen atom on the phenyl ring is replaced by a bromomethyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-bromomethyl)cinnamate can be synthesized through various methods. One common method involves the bromination of methyl cinnamate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction typically occurs in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of methyl 4-bromomethylcinnamate often involves the evaporation and condensation of cinnamic acid derivatives. Another method includes the irradiation of cinnamic acid with an electron beam , which facilitates the bromination process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-bromomethyl)cinnamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Aminomethyl or thiomethyl derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Methyl 3-(4-bromomethyl)cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized as an industrial solvent and in the production of insecticidal compositions.
Mechanism of Action
The mechanism of action of methyl 4-bromomethylcinnamate involves its interaction with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound has been shown to interact with the ergosterol present in fungal cell membranes, disrupting membrane integrity and leading to antifungal effects .
Comparison with Similar Compounds
Methyl cinnamate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Ethyl 4-bromomethylcinnamate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 3-bromomethylcinnamate: The bromomethyl group is positioned differently, leading to variations in chemical behavior.
Uniqueness: Methyl 3-(4-bromomethyl)cinnamate is unique due to its specific bromomethyl substitution, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 3-[4-(bromomethyl)phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCGGBALFGALF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250638 | |
Record name | Methyl 3-[4-(bromomethyl)phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-99-6 | |
Record name | Methyl 3-[4-(bromomethyl)phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[4-(bromomethyl)phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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